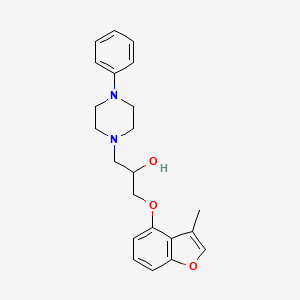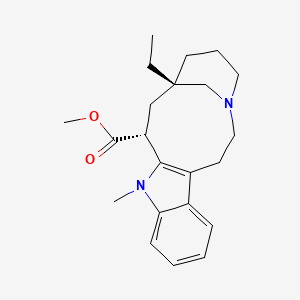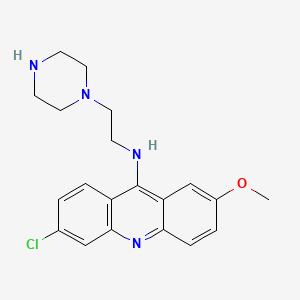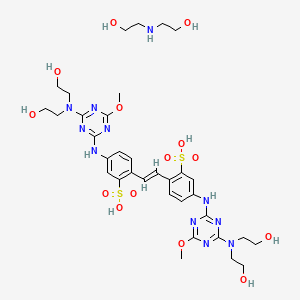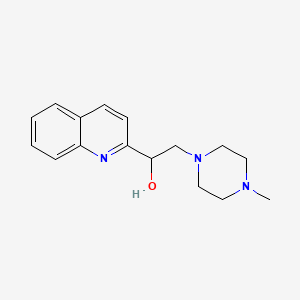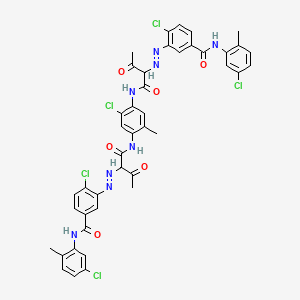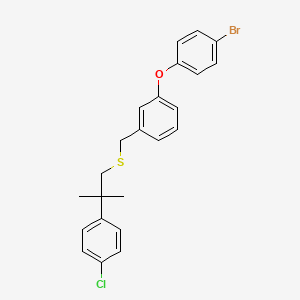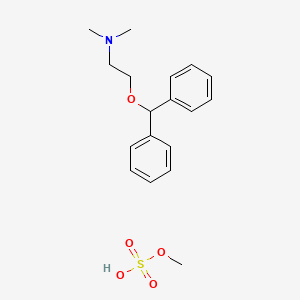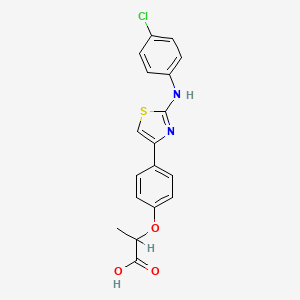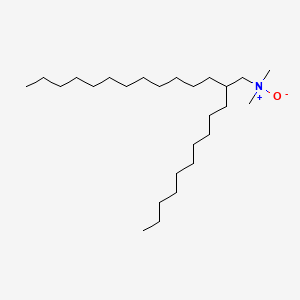
Decyltetradecylamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyltetradecylamine oxide is an organic compound that belongs to the class of amine oxides. It is primarily used as a surfactant in various cosmetic and personal care products. The compound is known for its ability to enhance the solubility of substances in water, improve foam quality, and act as a cleansing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyltetradecylamine oxide is typically synthesized through the oxidation of tertiary amines. One common method involves treating a tertiary amine with hydrogen peroxide and a base to form the corresponding amine oxide . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product without side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of hydrogen peroxide as an oxidizing agent is common due to its efficiency and cost-effectiveness. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Decyltetradecylamine oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to the corresponding amine.
Substitution: Reacts with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides can be used under mild conditions.
Major Products
Oxidation: this compound.
Reduction: The corresponding tertiary amine.
Substitution: Various substituted amine oxides depending on the electrophile used.
Scientific Research Applications
Decyltetradecylamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of decyltetradecylamine oxide primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing of oil and water phases. This property is crucial in its role as a cleansing agent, where it helps to emulsify and remove dirt and oils from surfaces. The molecular targets include lipid membranes, which it disrupts to achieve its effects .
Comparison with Similar Compounds
Similar Compounds
Lauramine oxide: Another amine oxide used as a surfactant.
Myristamine oxide: Similar in structure and function but with different alkyl chain lengths.
Cocamidopropylamine oxide: A widely used surfactant in personal care products.
Uniqueness
Decyltetradecylamine oxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubility enhancement and foam boosting .
Properties
CAS No. |
146793-33-1 |
|---|---|
Molecular Formula |
C26H55NO |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
2-decyl-N,N-dimethyltetradecan-1-amine oxide |
InChI |
InChI=1S/C26H55NO/c1-5-7-9-11-13-15-16-18-20-22-24-26(25-27(3,4)28)23-21-19-17-14-12-10-8-6-2/h26H,5-25H2,1-4H3 |
InChI Key |
NIFPWUCDSCRTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)C[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


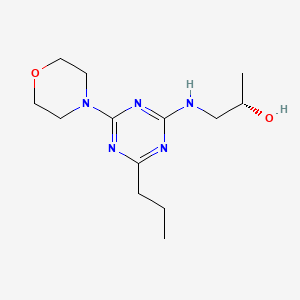
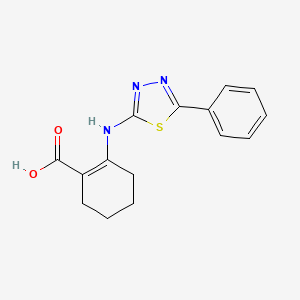
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
